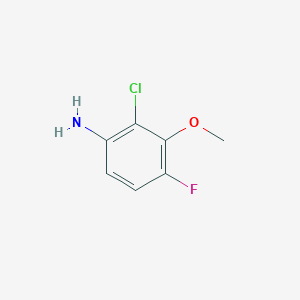

2-Chloro-4-fluoro-3-methoxyaniline

Beschreibung

Contextualization of Substituted Aniline (B41778) Compounds in Chemical Research

Substituted anilines are fundamental components in the toolkit of synthetic organic chemists. Aniline, a simple aromatic amine, and its derivatives are highly susceptible to electrophilic substitution reactions, a property that allows for the introduction of various functional groups onto the aromatic ring. wikipedia.org The nature and position of these substituents profoundly influence the molecule's physical and chemical properties, including its basicity, nucleophilicity, and electronic characteristics.

The strategic placement of electron-donating or electron-withdrawing groups can direct the course of chemical reactions, enabling chemists to achieve specific synthetic outcomes. For instance, the high reactivity of aniline derivatives facilitates the synthesis of a wide array of compounds, from dyes to pharmaceuticals. wikipedia.org However, controlling the regioselectivity of these reactions, particularly to achieve meta-substitution, has historically been a significant challenge. tohoku.ac.jp Modern synthetic methods, such as transition metal-catalyzed C-H activation and novel rearrangement reactions, have begun to address this challenge, further expanding the utility of substituted anilines in chemical research. tohoku.ac.jp

Significance of 2-Chloro-4-fluoro-3-methoxyaniline in Synthetic Methodologies and Chemical Transformations

Within the broad class of substituted anilines, this compound has emerged as a particularly significant building block. Its trifunctionalized aromatic ring, featuring chloro, fluoro, and methoxy (B1213986) substituents in a specific arrangement, offers multiple sites for chemical modification. This unique substitution pattern allows for a high degree of control over subsequent chemical transformations, making it a valuable intermediate in multi-step synthetic sequences.

The presence of both a chloro and a fluoro group, two distinct halogens, provides orthogonal reactivity. This means that one halogen can be selectively reacted while the other remains intact, a crucial feature for the construction of complex molecules. The methoxy group, an electron-donating substituent, further influences the reactivity of the aromatic ring and the amino group.

The strategic importance of halogenated compounds in drug design is well-established. nih.govresearchgate.net The incorporation of halogens can enhance a molecule's binding affinity to biological targets, improve its metabolic stability, and increase its lipophilicity, all of which are critical parameters in the development of new therapeutic agents. nih.gov Consequently, this compound serves as a key precursor for the synthesis of a variety of biologically active molecules.

Interactive Data Table: Physicochemical Properties of Related Aniline Derivatives

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| 2-Chloro-4-methoxyaniline | C7H8ClNO | 157.60 | 29242-84-0 |

| 4-Fluoro-3-methoxyaniline | C7H8FNO | 141.14 | 64465-53-8 |

| 2-Chloro-3-methoxyaniline (B51853) | C7H8ClNO | 157.6 | 113206-03-4 |

| 3-Chloro-4-fluoroaniline (B193440) | C6H5ClFN | 145.56 | 367-21-5 |

| 3-Chloro-4-methoxyaniline | C7H8ClNO | 157.60 | 5345-54-0 |

| 3-Fluoro-2-methoxyaniline | C7H8FNO | 141.14 | 437-83-2 |

| 2-Chloro-3-fluoro-4-methoxyaniline | C7H7ClFNO | 175.59 | 1935505-15-9 |

Data sourced from various chemical databases and supplier websites. nih.govnih.govsigmaaldrich.comchemicalbook.combldpharm.comchemicalbook.comsigmaaldrich.comsigmaaldrich.com

The synthesis of this compound itself can be approached through various synthetic routes, often involving the strategic introduction of the halogen and methoxy substituents onto a precursor aniline or nitrobenzene (B124822) derivative. For example, a common strategy involves the reduction of a corresponding nitro compound, such as 2-chloro-3-nitroanisole, to the desired aniline. chemicalbook.com Other approaches may utilize Sandmeyer-type reactions to introduce the chloro group from an amino precursor. wikipedia.orgguidechem.com The specific methodology chosen often depends on the availability of starting materials and the desired scale of the synthesis.

Structure

3D Structure

Eigenschaften

Molekularformel |

C7H7ClFNO |

|---|---|

Molekulargewicht |

175.59 g/mol |

IUPAC-Name |

2-chloro-4-fluoro-3-methoxyaniline |

InChI |

InChI=1S/C7H7ClFNO/c1-11-7-4(9)2-3-5(10)6(7)8/h2-3H,10H2,1H3 |

InChI-Schlüssel |

VPJMQULMNCYDRU-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=C(C=CC(=C1Cl)N)F |

Herkunft des Produkts |

United States |

Synthetic Routes and Methodologies for 2 Chloro 4 Fluoro 3 Methoxyaniline

Retrosynthetic Analysis and Key Disconnections for 2-Chloro-4-fluoro-3-methoxyaniline

A retrosynthetic analysis of this compound provides a logical framework for devising its synthesis. The primary disconnections involve the carbon-nitrogen bond of the amine and the carbon-halogen and carbon-oxygen bonds of the substituents. The most straightforward approach is the reduction of a corresponding nitro-aromatic precursor. This leads to the key intermediate, 2-Chloro-4-fluoro-3-methoxy-nitrobenzene.

Further disconnection of the chloro and methoxy (B1213986) groups from this nitro-aromatic intermediate suggests starting materials such as a di-substituted or mono-substituted benzene (B151609) ring. The sequence of introducing these functional groups is paramount to achieving the desired 2,3,4-substitution pattern.

Multi-step Synthetic Pathways

The synthesis of this compound typically involves a series of reactions, each chosen to selectively introduce a functional group at a specific position on the aromatic ring.

Electrophilic Aromatic Substitution Strategies (e.g., Nitration, Halogenation)

Electrophilic aromatic substitution is a fundamental strategy for introducing nitro and halogen groups onto a benzene ring. For instance, the nitration of a substituted benzene derivative is a common first step. The directing effects of the existing substituents play a crucial role in determining the position of the incoming nitro group. For example, starting with a compound like 3-chloro-4-fluoroanisole, nitration would be directed by the activating methoxy group and the deactivating but ortho-, para-directing halogen atoms.

Similarly, halogenation, such as chlorination or bromination, can be employed. A patent for the preparation of 3-bromo-4-methoxyaniline (B105698) describes a bromination reaction of p-fluoronitrobenzene using N-bromosuccinimide in acetic acid to yield 3-bromo-4-fluoronitrobenzene. google.com This highlights how halogenation can be achieved ortho to a nitro group.

Reduction Reactions for Amine Formation (e.g., Nitro Group Reduction)

The reduction of a nitro group to an amine is a critical step in the synthesis of anilines. beilstein-journals.org Several methods are available for this transformation, offering varying degrees of chemoselectivity.

Commonly used reducing agents include:

Metals in acidic media: Tin (Sn) in hydrochloric acid (HCl) or iron (Fe) in acetic acid are classic and effective methods for nitro group reduction. scispace.comchemicalbook.com For example, the synthesis of 2-chloro-3-methoxyaniline (B51853) involves the reduction of 2-chloro-3-nitroanisole using iron powder in a mixture of glacial acetic acid and ethanol. chemicalbook.com

Catalytic Hydrogenation: Hydrogen gas in the presence of a metal catalyst like palladium on carbon (Pd/C) or platinum on carbon (Pt/C) is a clean and efficient method. scispace.com A patent for preparing 3-chloro-4-fluoroaniline (B193440) utilizes a 1% Pt/C catalyst and hydrogen gas. google.com

Other Reagents: Reagents like sodium borohydride (B1222165) (NaBH4) in the presence of a catalyst, or trichlorosilane (B8805176) can also be used. beilstein-journals.orgscispace.com The choice of reducing agent can be critical when other reducible functional groups are present in the molecule.

| Reducing Agent | Reaction Conditions | Substrate Example | Product Example | Reference |

| Iron (Fe) | Acetic Acid/Ethanol, Reflux | 2-Chloro-3-nitroanisole | 2-Chloro-3-methoxyaniline | chemicalbook.com |

| 1% Pt/C | Hydrogen gas (0.1-5 MPa), 50-100 °C | 3-Chloro-4-fluoronitrobenzene (B104753) | 3-Chloro-4-fluoroaniline | google.com |

| Tin (Sn) | Hydrochloric Acid (HCl) | 4-Nitroacetophenone | 4-Aminoacetophenone | scispace.com |

Nucleophilic Aromatic Substitution (SNAr) for Halogen and Methoxy Group Introduction

Nucleophilic aromatic substitution (SNAr) is a powerful tool for introducing nucleophiles, such as methoxy groups, onto an aromatic ring, particularly when the ring is activated by electron-withdrawing groups like a nitro group. nih.gov The fluorine atom is a particularly good leaving group in SNAr reactions.

For example, in a related synthesis, the methoxy group can be introduced by reacting a fluoro-nitro-aromatic compound with sodium methoxide. acgpubs.org The presence of multiple fluorine atoms can enhance the reactivity towards SNAr. acgpubs.org It is noted that the position of the activating group (e.g., nitro) relative to the leaving group (e.g., fluorine) is critical for the reaction to proceed efficiently. researchgate.net

Strategies for Deamination and Demethylation in Analogous Systems

While not directly applied in the primary synthetic routes to this compound, deamination and demethylation are important transformations in the synthesis of related aromatic compounds. Deamination, the removal of an amino group, can be achieved via diazotization followed by reduction. Demethylation of a methoxy group to a hydroxyl group can be accomplished using strong acids like hydrobromic acid or Lewis acids like boron tribromide. These strategies offer flexibility in modifying the final product or in accessing alternative synthetic intermediates.

Regioselectivity and Chemoselectivity in the Synthesis of this compound

Achieving the correct arrangement of substituents on the benzene ring (regioselectivity) and reacting only the desired functional group (chemoselectivity) are the central challenges in the synthesis of this compound.

The directing effects of the substituents on the aromatic ring are of paramount importance. The methoxy group is a strong activating group and directs incoming electrophiles to the ortho and para positions. The chloro and fluoro groups are deactivating but also ortho-, para-directing. The interplay of these directing effects must be carefully considered when planning the sequence of electrophilic aromatic substitution reactions.

Chemoselectivity is particularly crucial during the reduction step. If other reducible groups, such as aldehydes or ketones, are present, a reducing agent that selectively reduces the nitro group without affecting the other functionalities must be chosen. For instance, catalytic hydrogenation with Pd/C is often chemoselective for nitro group reduction in the presence of carbonyls. scispace.com Similarly, in SNAr reactions, the choice of nucleophile and reaction conditions can be tuned to selectively replace one halogen over another if multiple halogens are present. acgpubs.org

Optimization of Synthetic Conditions for Enhanced Yield and Purity

Investigation of Catalyst Selection and Reaction Kinetics

The choice of catalyst is critical in the hydrogenation of nitroaromatic compounds. The catalyst not only influences the rate of the reaction but also its selectivity, particularly in preventing undesired side reactions such as dehalogenation.

Catalyst Selection: Commonly employed catalysts for the reduction of nitro groups include noble metals on a support, such as Palladium on carbon (Pd/C) and Platinum on carbon (Pt/C), as well as other metals like Raney Nickel, and iron powder in acidic media. mt.comgoogle.comgoogle.com For halogenated nitroaromatics, catalyst selection is crucial to avoid hydrodehalogenation, where a halogen atom is replaced by hydrogen. Platinum-based catalysts, sometimes in combination with other metals, have shown high selectivity in the hydrogenation of chloronitrobenzenes. rsc.org For instance, a robust Pt/Fe₃O₄ catalyst has been used for the solvent-free hydrogenation of chloronitrobenzene, achieving high selectivity to the corresponding chloroaniline. rsc.org Bimetallic catalysts, such as IrNi supported on alumina, have also demonstrated enhanced activity and selectivity for the hydrogenation of various substituted nitroaromatics. nih.gov

The following table illustrates the effect of different catalysts on the conversion and selectivity in a representative hydrogenation of a substituted nitroaromatic compound.

| Catalyst | Support | Conversion (%) | Selectivity to Substituted Aniline (B41778) (%) | Reference |

| Pd | Carbon | >99 | ~95 | researchgate.net |

| Pt | Fe₃O₄ | 100 | >99 | rsc.org |

| IrNi | Al₂O₃ | >99 | >99 | nih.gov |

| Raney Ni | - | >99 | Variable, risk of dehalogenation | google.com |

| Fe Powder | - | High | High (in acidic medium) | elsevierpure.com |

This table is illustrative and compiled from data on analogous substituted nitroaromatic hydrogenations.

Reaction Kinetics: The kinetics of catalytic hydrogenation of nitroaromatics are often complex, influenced by mass transfer of hydrogen gas into the liquid phase and onto the catalyst surface. stevens.edu Studies on similar systems, such as the hydrogenation of o-nitroanisole, indicate that with efficient mixing and a suitable reactor (like a microchannel reactor), the reaction can operate close to its intrinsic kinetics. stevens.edu The reaction rate typically shows a first-order dependence on the catalyst concentration and can be zero-order with respect to the substrate, suggesting that the catalyst surface is saturated under typical reaction conditions. frontiersin.org The rate-determining step is often the hydrogen atom transfer. nih.gov Kinetic studies are essential to understand the reaction mechanism and to design a process that is both efficient and safe, avoiding the accumulation of unstable intermediates like hydroxylamines which can lead to thermal runaway. mt.com

Influence of Solvent Effects and Temperature Control

Solvent and temperature are critical parameters that significantly impact reaction rate, selectivity, and the solubility of reactants and products.

Solvent Effects: The choice of solvent can influence catalyst activity and selectivity. Alcohols such as methanol, ethanol, and isopropanol (B130326) are commonly used solvents for the hydrogenation of nitroaromatics. google.comfrontiersin.org The use of aqueous alcohol solutions can also be effective. nih.gov In some cases, acidic solvents like acetic acid are used, particularly when iron powder is the reducing agent. researchgate.net The solvent can affect the hydrogen solubility and the adsorption of reactants onto the catalyst surface. researchgate.net For certain catalysts, solvent-free conditions have been developed, which offer environmental and processing advantages by simplifying product isolation and minimizing waste. rsc.org

Temperature Control: The hydrogenation of nitro compounds is a highly exothermic process, making temperature control essential for safety and selectivity. mt.com While higher temperatures generally increase the reaction rate, they can also promote the formation of by-products, including those from dehalogenation. nih.gov For the hydrogenation of 3-chloro-4-fluoronitrobenzene to 3-chloro-4-fluoroaniline, a reaction temperature between 50-100°C is typically employed. google.com Optimization studies for nitrobenzene (B124822) reduction have investigated temperatures ranging from room temperature up to 65°C, showing that an optimal temperature exists that balances reaction rate and selectivity. researchgate.netfrontiersin.org Precise temperature control prevents the accumulation of hazardous intermediates and ensures the desired product is obtained with high purity.

The table below summarizes the impact of different solvents and temperatures on the yield of a representative substituted aniline synthesis.

| Solvent | Temperature (°C) | Yield (%) | Reference |

| Methanol | 25 | 95 | researchgate.net |

| Ethanol/Water | 60 | >99 | mdpi.com |

| Isopropanol | 80-90 | High | google.com |

| Acetic Acid/Ethanol | Reflux | 100 (crude) | researchgate.net |

This table is illustrative and compiled from data on analogous substituted aniline syntheses.

Methodologies for Minimization of Undesired By-product Formation

The primary challenge in the synthesis of halogenated anilines like this compound is the suppression of by-products. The main undesired reactions are hydrodehalogenation and the formation of dimeric coupling products (e.g., azoxy- and azo-compounds).

Minimizing Dehalogenation: Hydrodehalogenation is a significant side reaction where the C-Cl or C-F bond is cleaved and replaced with a C-H bond. This leads to the formation of impurities that can be difficult to separate from the desired product. Several strategies can be employed to minimize this:

Catalyst Choice: As mentioned, platinum-based catalysts are often preferred over palladium catalysts for hydrogenating chloronitroaromatics, as palladium is typically more active for dehalogenation. rsc.org

Catalyst Modifiers: The addition of inhibitors or modifiers to the catalyst can suppress dehalogenation. For example, morpholine (B109124) has been used as an immobilized dechlorination inhibitor on a Pd catalyst, significantly improving selectivity in the hydrogenation of p-chloronitrobenzene. mdpi.com

Acidic Medium: Conducting the hydrogenation in the presence of an acid can inhibit the dehalogenation of chlorinated and fluorinated nitrobenzenes. google.com

Minimizing Coupling Products: During the reduction of a nitro group, intermediates such as nitrosobenzene (B162901) and phenylhydroxylamine are formed. frontiersin.org These intermediates can undergo condensation reactions to form azoxybenzene, which can be further reduced to azobenzene (B91143) and then to the desired aniline. rsc.org While these are often intermediates on the pathway to the final product, their accumulation can lead to impurities. Efficient catalytic systems and optimized reaction conditions that favor the complete reduction to the aniline can minimize the presence of these coupling products in the final mixture. Using reducing agents like iron metal under anaerobic conditions has been shown to reduce nitrobenzene to aniline without the detection of coupling products like azobenzene. elsevierpure.com

The following table highlights strategies to minimize common by-products in the synthesis of halogenated anilines.

| By-product | Formation Pathway | Minimization Strategy | Reference |

| Dehalogenated Aniline | Hydrodehalogenation of C-X bond | Use of Pt-based catalysts; addition of inhibitors (e.g., morpholine); use of an acidic medium. | rsc.orgmdpi.comgoogle.com |

| Azoxy/Azo Compounds | Condensation of nitroso and hydroxylamine (B1172632) intermediates | Ensure complete hydrogenation; use of specific reducing systems (e.g., Fe/acid). | elsevierpure.comfrontiersin.org |

| (Chloro)hydroxyanilines | Ring hydroxylation | Control of reaction conditions during halogenation steps (if applicable in precursor synthesis). | nih.gov |

This table is illustrative and based on general principles for the synthesis of halogenated anilines.

Chemical Reactivity and Transformational Chemistry of 2 Chloro 4 Fluoro 3 Methoxyaniline

Electrophilic Aromatic Substitution Reactions on the 2-Chloro-4-fluoro-3-methoxyaniline Core

The reactivity of the benzene (B151609) ring in this compound towards electrophiles is governed by the cumulative electronic effects of its four substituents. The amino (-NH2) and methoxy (B1213986) (-OCH3) groups are powerful activating groups and are ortho-, para-directing due to their ability to donate electron density to the ring via resonance. Conversely, the chloro (-Cl) and fluoro (-F) halogens are deactivating due to their inductive electron withdrawal, yet they are also ortho-, para-directing because of their ability to donate a lone pair of electrons.

The directing effects of these groups are additive. The positions on the ring are C1-NH2, C2-Cl, C3-OCH3, and C4-F. The most activated positions for electrophilic attack are C5 and C6. The powerful activating effect of the amino and methoxy groups is expected to dominate, making the positions ortho and para to them the most nucleophilic. The C6 position is ortho to the amino group and para to the methoxy group, making it a highly likely site for substitution. The C5 position is meta to the amino group but ortho to the methoxy group and para to the chloro group, also rendering it susceptible to attack. The steric hindrance from the adjacent chloro and methoxy groups might influence the regioselectivity of incoming electrophiles.

Nucleophilic Reactions at Halogen and Methoxy Substituents of this compound

The methoxy group can potentially be cleaved under harsh conditions using strong acids like hydrobromic or hydroiodic acid, converting it to a hydroxyl group. This transformation, however, would likely require conditions that could also affect other functional groups on the molecule.

Oxidation and Reduction Pathways of the Aromatic Amine System

The primary aromatic amine functionality of this compound is susceptible to a range of oxidation and reduction reactions.

Oxidation: The amino group can be oxidized by various reagents to form nitroso, nitro, or azoxy compounds. Strong oxidizing agents can lead to the formation of polymeric materials. The specific outcome depends on the oxidant used and the reaction conditions.

Reduction and Diazotization: While the amino group is already in a reduced state, it can be converted into a diazonium salt (-N2+) by treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. This diazonium intermediate is highly versatile and can undergo a variety of subsequent reactions. For instance, it can be reduced to remove the amino group entirely (deamination) or be subjected to Sandmeyer-type reactions to introduce a wide range of other functional groups.

Metal-Catalyzed Coupling Reactions Involving this compound

The halogen substituents on the this compound ring make it a suitable substrate for various metal-catalyzed cross-coupling reactions, which are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds.

Investigation of Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

The Suzuki-Miyaura coupling reaction is a palladium-catalyzed cross-coupling between an organoboron compound and an organic halide or triflate. libretexts.org For this compound, the chloro substituent is the more likely site for this reaction, as aryl chlorides are more reactive than aryl fluorides in typical Suzuki-Miyaura conditions. libretexts.org The reaction would involve coupling the aniline (B41778) derivative with a boronic acid or ester in the presence of a palladium catalyst and a base. This allows for the formation of a new carbon-carbon bond at the C2 position, leading to biaryl or other complex structures. The efficiency of the coupling can be influenced by the choice of ligand, base, and solvent. libretexts.org

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Chlorides

| Component | Example | Role |

| Aryl Chloride | This compound | Substrate |

| Boronic Acid | Phenylboronic acid | Coupling Partner |

| Catalyst | Pd(PPh3)4, Pd(OAc)2 | Facilitates catalytic cycle |

| Ligand | SPhos, XPhos | Stabilizes catalyst, promotes oxidative addition |

| Base | K2CO3, Cs2CO3, K3PO4 | Activates boronic acid, neutralizes acid byproduct |

| Solvent | Toluene, Dioxane, DMF | Reaction medium |

This table presents generalized conditions for Suzuki-Miyaura reactions with aryl chlorides and is not based on specific experimental data for this compound.

Amine Coupling Reactions (e.g., Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is another powerful palladium-catalyzed reaction used to form carbon-nitrogen bonds. This reaction can be applied in two ways with this compound:

The amino group of the aniline can act as the nucleophile, coupling with another aryl halide to form a diarylamine.

The chloro group on the aniline ring can act as the electrophile, coupling with another primary or secondary amine.

The choice of palladium precursor, phosphine (B1218219) ligand, and base is critical for achieving high yields and selectivity in these transformations.

Derivatization Strategies for Functional Group Introduction and Modification

The functional groups present on this compound offer multiple handles for further derivatization.

N-Acylation and N-Sulfonylation: The primary amino group can be readily acylated with acyl chlorides or anhydrides to form amides, or sulfonated with sulfonyl chlorides to produce sulfonamides. These reactions are often used to protect the amino group or to introduce new functionalities.

Diazotization-Displacement Reactions: As mentioned earlier, the amino group can be converted to a diazonium salt. This intermediate is a gateway to a vast number of other functional groups through reactions like the Sandmeyer reaction (introducing -Cl, -Br, -CN), the Schiemann reaction (introducing -F), and reactions that install -OH, -H, or -I.

Modification of the Methoxy Group: The methoxy group can be cleaved to a phenol, which can then undergo further reactions such as O-alkylation or conversion to a triflate for subsequent cross-coupling reactions.

Table 2: Potential Derivatization Reactions

| Functional Group | Reagent(s) | Product Functional Group | Reaction Type |

| Amino (-NH2) | Acetyl chloride | Amide (-NHCOCH3) | N-Acylation |

| Amino (-NH2) | Tosyl chloride | Sulfonamide (-NHSO2R) | N-Sulfonylation |

| Amino (-NH2) | NaNO2, HCl; then CuCl | Chloro (-Cl) | Diazotization/Sandmeyer |

| Amino (-NH2) | NaNO2, HBF4; then heat | Fluoro (-F) | Diazotization/Schiemann |

| Methoxy (-OCH3) | HBr or BBr3 | Hydroxyl (-OH) | Ether Cleavage |

Advanced Spectroscopic and Structural Characterization of 2 Chloro 4 Fluoro 3 Methoxyaniline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of hydrogen (¹H), carbon (¹³C), and fluorine (¹⁹F) atoms within a molecule.

For a compound like 2-Chloro-4-fluoro-3-methoxyaniline, ¹H NMR spectroscopy would identify the distinct protons in the molecule. This includes the protons of the methoxy (B1213986) group (-OCH₃), the amine group (-NH₂), and the two protons on the aromatic ring. The chemical shifts, splitting patterns (due to spin-spin coupling), and integration values of these signals would confirm their connectivity.

¹³C NMR spectroscopy provides information on the carbon framework. Each unique carbon atom in this compound, including those in the aromatic ring and the methoxy group, would produce a distinct signal. The chemical shifts are indicative of the carbon's hybridization and its electronic environment.

¹⁹F NMR is particularly important for fluorinated compounds. It provides a highly sensitive probe for the fluorine atom's environment. The chemical shift of the ¹⁹F signal can confirm the presence of fluorine and its position on the aromatic ring. Studies on various fluoroanilines have shown that ¹⁹F chemical shifts are sensitive to factors like pH and substitution patterns on the aniline (B41778) ring. nih.gov

While specific spectral data for this compound is not widely published, data for the related compound 3-Chloro-4-fluoroaniline (B193440) illustrates the type of information obtained. nih.govchemicalbook.com

Table 1: Representative NMR Data for a Chloro-Fluoroaniline Derivative (3-Chloro-4-fluoroaniline)

| Nucleus | Chemical Shift (ppm) Range | Inferred Structural Fragment |

|---|---|---|

| ¹H | 6.5 - 7.0 | Aromatic Protons (Ar-H) |

| ¹H | ~3.7 (broad) | Amine Protons (-NH₂) |

| ¹³C | 115 - 150 | Aromatic Carbons (Ar-C) |

| ¹⁹F | -110 to -130 | Aromatic Fluorine (Ar-F) |

Note: Data is illustrative and based on the related compound 3-Chloro-4-fluoroaniline. nih.govchemicalbook.com For this compound, an additional ¹H signal around 3.8-4.0 ppm and a ¹³C signal around 55-60 ppm would be expected for the methoxy group.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass Spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

For this compound (C₇H₇ClFNO), high-resolution mass spectrometry (HRMS) would be used to confirm its exact molecular weight of 175.59 g/mol . sigmaaldrich.com The presence of chlorine would be indicated by a characteristic isotopic pattern in the molecular ion peak (M⁺), with a ratio of approximately 3:1 for the ³⁵Cl (M⁺) and ³⁷Cl (M⁺+2) isotopes.

Electron ionization (EI) mass spectrometry would cause the molecule to fragment in a predictable manner. The analysis of these fragments helps to piece together the molecular structure. Likely fragmentation pathways for this compound would include the loss of a methyl group (-CH₃) from the methoxy ether, or the loss of a carbonyl group (-CO).

Metabolism studies on the related compound 3-chloro-4-fluoroaniline have utilized HPLC-MS/MS to identify numerous metabolites, demonstrating the technique's sensitivity in detecting and structuring related derivatives. researchgate.net GC-MS data for 3-chloro-4-fluoroaniline shows a strong molecular ion peak at m/z 145, consistent with its molecular weight. nih.gov

Table 2: Mass Spectrometry Data for this compound

| Parameter | Value | Significance |

|---|---|---|

| Molecular Formula | C₇H₇ClFNO | - |

| Molecular Weight | 175.59 g/mol | Confirms the mass of the intact molecule. sigmaaldrich.com |

| Expected M⁺ Peak (³⁵Cl) | ~175 | Represents the molecular ion. |

| Expected M⁺+2 Peak (³⁷Cl) | ~177 | Isotopic peak confirming the presence of one chlorine atom. |

| Key Fragments (Hypothetical) | M-15, M-28 | Potential loss of -CH₃, -CO respectively. |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are used to identify functional groups and analyze electronic transitions within a molecule.

IR spectroscopy measures the vibration of bonds within a molecule. For this compound, the IR spectrum would display characteristic absorption bands confirming the presence of its key functional groups. These include N-H stretching vibrations for the amine group, C-O stretching for the methoxy ether, and vibrations associated with the substituted aromatic ring.

UV-Vis spectroscopy provides information about the electronic transitions between molecular orbitals. Aromatic compounds like this aniline derivative typically exhibit strong absorption in the UV region (200-400 nm) due to π-π* transitions of the benzene (B151609) ring. The position and intensity of these absorption maxima can be influenced by the substituents on the ring.

Spectral data for the related compound 3-Chloro-4-fluoroaniline shows characteristic IR absorptions for the N-H and aromatic C-H bonds, as well as a UV absorption maximum typical for a substituted aniline. nih.gov

Table 3: Key Spectroscopic Frequencies for this compound

| Technique | Wavenumber/Wavelength Range | Functional Group/Transition |

|---|---|---|

| IR | 3300-3500 cm⁻¹ | N-H Stretch (Amine) |

| IR | 2850-3000 cm⁻¹ | C-H Stretch (Aromatic & Aliphatic) |

| IR | 1500-1600 cm⁻¹ | C=C Stretch (Aromatic Ring) |

| IR | 1200-1300 cm⁻¹ | C-N Stretch (Aromatic Amine) |

| IR | 1000-1100 cm⁻¹ | C-O Stretch (Methoxy Ether) |

| UV-Vis | 230-300 nm | π → π* Transitions (Aromatic System) |

Note: Data is based on characteristic absorption regions and data from related compounds like 3-Chloro-4-fluoroaniline. nih.gov

X-ray Crystallography for Solid-State Structural Determination and Crystal Packing Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. If a suitable single crystal of this compound can be grown, this technique can provide unambiguous proof of its structure.

The analysis would yield precise data on bond lengths, bond angles, and torsion angles within the molecule. It would confirm the substitution pattern on the benzene ring and reveal the conformation of the methoxy and amine groups relative to the ring. Furthermore, X-ray crystallography provides insight into the intermolecular interactions, such as hydrogen bonding involving the amine group, and how the molecules pack together to form the crystal lattice. This information is vital for understanding the physical properties of the solid material.

Currently, there is no publicly available crystal structure data for this compound.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentage of each element in a compound. This experimental data is compared against the theoretical composition calculated from the molecular formula to verify the compound's purity and confirm its elemental makeup. For this compound, with a molecular formula of C₇H₇ClFNO, the theoretical composition can be precisely calculated.

Table 4: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight | % Composition |

|---|---|---|---|

| Carbon | C | 12.01 | 47.88% |

| Hydrogen | H | 1.01 | 4.02% |

| Chlorine | Cl | 35.45 | 20.19% |

| Fluorine | F | 19.00 | 10.82% |

| Nitrogen | N | 14.01 | 7.98% |

| Oxygen | O | 16.00 | 9.11% |

An experimental result from an elemental analyzer that closely matches these theoretical values would provide strong evidence for the assigned molecular formula.

Chromatographic Techniques (e.g., High-Performance Liquid Chromatography, HPLC) for Purity Assessment and Isolation

Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound. High-Performance Liquid Chromatography (HPLC) is a primary method used for this purpose in the analysis of non-volatile organic compounds like this compound.

In an HPLC analysis, the compound is passed through a column under high pressure. The retention time—the time it takes for the compound to exit the column—is a characteristic property under specific conditions (e.g., column type, solvent system, flow rate). A pure sample should ideally show a single, sharp peak in the chromatogram. The presence of additional peaks would indicate impurities. The area under the peak is proportional to the concentration of the compound, allowing for quantitative purity assessment. For example, a purity of 95% for this compound has been reported by commercial suppliers, a value typically determined by HPLC or GC (Gas Chromatography). sigmaaldrich.com

Furthermore, HPLC can be coupled with other detectors, such as mass spectrometry (HPLC-MS), to provide mass information for the main peak and any impurities, aiding in their identification. researchgate.net

Computational and Theoretical Investigations of 2 Chloro 4 Fluoro 3 Methoxyaniline

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic and structural properties of molecules. For a compound like 2-Chloro-4-fluoro-3-methoxyaniline, DFT studies would provide fundamental insights into its behavior at the molecular level.

Electronic Structure and Molecular Orbital Analysis

A DFT analysis would typically involve the calculation of the molecule's electronic structure, including the energies and distributions of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. For substituted anilines, the distribution of these orbitals would indicate the regions of the molecule most likely to act as electron donors (HOMO) and electron acceptors (LUMO), which is crucial for predicting its role in chemical reactions.

Spectroscopic Property Prediction and Validation

Computational methods are routinely used to predict spectroscopic data, which can then be compared with experimental results for validation. Theoretical calculations of vibrational frequencies (Infrared and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts for this compound would be invaluable. For instance, studies on similar compounds like 2,6-dibromo-3-chloro-4-fluoroaniline (B62999) have demonstrated that DFT calculations can accurately predict vibrational modes associated with the amino group (NH2), carbon-halogen bonds, and the benzene (B151609) ring itself. researchgate.net Such a "fingerprint" is essential for the compound's characterization.

Energetic Profiles of Reaction Pathways and Transition States

Theoretical chemistry can map out the energetic landscapes of potential chemical reactions involving this compound. By calculating the energies of reactants, products, and the transition states that connect them, chemists can predict the most likely reaction mechanisms. This would be particularly useful in understanding its synthesis or its behavior as an intermediate in more complex chemical processes.

Molecular Modeling and Conformational Analysis

The three-dimensional structure and conformational flexibility of this compound would be explored through molecular modeling. Conformational analysis is key to understanding how the molecule's shape is influenced by the rotation around its single bonds, such as the C-N bond of the aniline (B41778) group and the C-O bond of the methoxy (B1213986) group. Studies on other substituted cyclic compounds have shown that different conformers can have significantly different energies and properties, which can impact their reactivity and interactions with other molecules. nih.govmdpi.comnih.gov

Prediction of Reactivity and Preferential Reaction Sites

The electronic effects of the chloro, fluoro, methoxy, and amino substituents on the aniline ring determine the molecule's reactivity. A computational analysis would generate a Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution across the molecule. Regions of negative potential (red/yellow) would indicate likely sites for electrophilic attack, while regions of positive potential (blue) would be susceptible to nucleophilic attack. For substituted anilines, the amino group and the aromatic ring are key areas of interest for reactivity.

Determination of Thermodynamic and Kinetic Parameters

Computational chemistry can provide estimates of important thermodynamic parameters. By performing frequency calculations, it is possible to determine properties such as enthalpy, entropy, and Gibbs free energy for this compound at various temperatures. These parameters are fundamental to understanding the spontaneity and equilibrium position of reactions. Furthermore, the energy barriers calculated for reaction pathways (as mentioned in 5.1.3) are directly related to the kinetic parameters of a reaction, such as the Arrhenius activation energy.

While specific data tables and detailed research findings for this compound are absent from the current body of scientific literature, the established computational methodologies provide a clear roadmap for any future investigations into this compound. Such studies would be invaluable for a complete understanding of its chemical nature and potential applications.

Role As a Synthetic Intermediate and Building Block in Complex Molecular Architectures

Precursor in the Synthesis of Pharmaceutical Scaffolds and Active Pharmaceutical Ingredients (APIs)

Substituted anilines are a cornerstone in the development of new medicines. The chloro and fluoro substituents can enhance metabolic stability and binding affinity of a drug molecule to its target, while the methoxy (B1213986) group can influence solubility and electronic properties. Although specific examples for 2-Chloro-4-fluoro-3-methoxyaniline are not extensively documented, related compounds are pivotal in creating important pharmaceutical scaffolds. For instance, the structurally similar 3-chloro-4-fluoroaniline (B193440) is a key intermediate in the synthesis of broad-spectrum antibiotics and certain anticancer agents. It is therefore highly probable that this compound serves as a precursor in the synthesis of novel therapeutic agents, particularly in areas like kinase inhibitors, which are crucial in oncology.

Utility in the Development of Agrochemical Intermediates

The development of new herbicides, fungicides, and insecticides often relies on the synthesis of novel organic molecules. Halogenated anilines are a well-established class of intermediates in the agrochemical industry. The presence of both chlorine and fluorine in this compound can contribute to the biological activity of the final product. For example, 3-chloro-4-fluoroaniline is a known building block for herbicides. This suggests a potential role for this compound in the creation of new crop protection agents, where the specific substitution pattern could lead to improved efficacy or a more desirable environmental profile.

Application in the Construction of Diverse Heterocyclic Compounds

Heterocyclic compounds, which contain rings with atoms of at least two different elements, are of immense importance in medicinal chemistry and materials science. The amine group of this compound is a key functional handle for the construction of various heterocyclic systems. For example, it can be used to synthesize quinazolines, a class of compounds with a wide range of biological activities, including anticancer and antimalarial properties. The synthesis of 4-(3'-chloro-4'-fluoroanilino)-7-methoxy-6-(3-morpholinopropoxy)quinazoline, a potent tyrosine kinase inhibitor, highlights the importance of chloro-fluoro anilines in this area. While direct utilization of this compound in this specific synthesis is not reported, its structural similarity makes it a prime candidate for the development of new heterocyclic entities.

Synthesis of Advanced Materials and Specialty Chemicals

The unique electronic properties imparted by the substituents of this compound make it a candidate for the synthesis of advanced materials. Fluorinated and chlorinated aromatic compounds are known to be used in the development of liquid crystals, polymers with special properties, and organic light-emitting diodes (OLEDs). The combination of halogens and a methoxy group can influence the electronic and photophysical properties of materials, potentially leading to new specialty chemicals with tailored characteristics.

Design and Synthesis of Ligands for Catalysis

In the field of catalysis, ligands play a crucial role in controlling the activity and selectivity of metal catalysts. The amine group in this compound can be functionalized to create novel ligands for various catalytic reactions, such as cross-coupling reactions. The electronic nature of the aniline (B41778) ring, modulated by the chloro, fluoro, and methoxy groups, can fine-tune the properties of the resulting ligand and, consequently, the performance of the catalyst. Palladium-catalyzed amination reactions, for instance, often employ sophisticated ligands derived from anilines to achieve high efficiency.

Structure Reactivity and Structure Property Relationships of 2 Chloro 4 Fluoro 3 Methoxyaniline

Influence of Halogen and Methoxy (B1213986) Substituents on Aromatic Ring Reactivity

The reactivity of the benzene (B151609) ring in 2-Chloro-4-fluoro-3-methoxyaniline is governed by the cumulative electronic effects of its four substituents: an amino (-NH₂), a chloro (-Cl), a fluoro (-F), and a methoxy (-OCH₃) group. The amino group is a powerful activating group and a strong ortho, para-director due to the resonance donation of its lone pair of electrons into the aromatic system. chemistrysteps.comacs.org This effect significantly increases the electron density of the ring, making it highly susceptible to electrophilic aromatic substitution. chemistrysteps.com

The methoxy group is also an activating, ortho, para-directing substituent, donating electron density through resonance. wikipedia.org Conversely, the halogen substituents (chloro and fluoro) are deactivating yet ortho, para-directing. libretexts.org Their high electronegativity withdraws electron density from the ring via the inductive effect, making the ring less reactive than benzene. However, their lone pairs can participate in resonance, directing incoming electrophiles to the ortho and para positions. byjus.com

In this compound, these effects are in competition. The positions on the ring are numbered relative to the amino group as the principal functional group. The amino group at C1 strongly activates the ring. The chloro group is at C2, the methoxy group at C3, and the fluoro group at C4. The powerful activating effect of the amino group is the dominant influence. The positions ortho (C2, C6) and para (C4) to the amino group are electronically enriched. However, the C2 and C4 positions are already substituted. This leaves the C6 position as the most probable site for electrophilic attack, as it is ortho to the strongly activating amino group and meta to the deactivating chloro group. The C5 position is ortho to the fluoro group and meta to the amino group, making it less favored for substitution.

Table 1: Summary of Substituent Effects on the Aromatic Ring

| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Influence |

| Amino (-NH₂) | C1 | -I (weak) | +R (strong) | Activating | Ortho, Para |

| Chloro (-Cl) | C2 | -I (strong) | +R (weak) | Deactivating | Ortho, Para |

| Methoxy (-OCH₃) | C3 | -I (weak) | +R (strong) | Activating | Ortho, Para |

| Fluoro (-F) | C4 | -I (strong) | +R (weak) | Deactivating | Ortho, Para |

Stereoelectronic Effects and Their Impact on Reaction Pathway Preferences

Stereoelectronic effects, which describe how the spatial arrangement of orbitals influences molecular properties and reactivity, play a crucial role in the chemistry of this compound. A key factor is the "ortho effect," where substituents adjacent to the primary functional group can introduce steric hindrance and electronic interactions that are not present in meta or para isomers. byjus.comwikipedia.org

Furthermore, the conformational preference of the methoxy group is a significant stereoelectronic factor. The methoxy group can be coplanar with the benzene ring or perpendicular to it. rsc.org The planar conformation allows for maximum resonance donation from the oxygen lone pairs into the ring. The presence of adjacent substituents, like the chloro and amino groups, can influence the energetic preference for one conformation over the other through steric and electronic interactions, such as potential intramolecular hydrogen bonding between the amino hydrogens and the methoxy oxygen or fluoro atom. acs.org These conformational preferences directly impact the electron distribution in the ring and can influence the regioselectivity of reactions.

Comparative Analysis with Isomeric and Analogous Halogenated Methoxyanilines

The specific arrangement of substituents in this compound leads to distinct properties when compared to its isomers. The electronic and steric environment of the amino group, which dictates properties like basicity and nucleophilicity, is highly sensitive to the placement of the halogen and methoxy groups.

For instance, the basicity of an aniline (B41778) is reduced by electron-withdrawing groups. chemistrysteps.com In this compound, the chloro, fluoro, and methoxy groups all exert an inductive withdrawing effect, which decreases the basicity of the amino group. The ortho effect, caused by the chloro group at C2, can also lead to steric inhibition of protonation, further reducing basicity compared to anilines where bulky groups are not in the ortho position. byjus.comwikipedia.org

A comparative analysis with other isomers highlights these differences. For example, in 4-Chloro-2-methoxyaniline, the methoxy group is ortho to the amine, and the chloro group is para. The strong +R effect of the methoxy group at the ortho position would significantly influence the amino group's basicity, potentially making it a stronger base than the title compound, although the ortho effect must still be considered.

Table 2: Comparison of Isomeric Halogenated Methoxyanilines

| Compound Name | CAS Number | Molecular Formula | Key Structural Differences from Title Compound |

| This compound | 1935505-15-9 hoffmanchemicals.com | C₇H₇ClFNO | - |

| 2-Fluoro-4-methoxyaniline | 367-20-4 | C₇H₈FNO | Lacks the chloro substituent. |

| 4-Chloro-3-methoxyaniline | 7206-70-4 | C₇H₈ClNO | Lacks the fluoro substituent; positions of chloro and methoxy are swapped relative to the amine. |

| 3-Fluoro-4-methoxyaniline | 366-99-4 nih.gov | C₇H₈FNO | Lacks the chloro substituent; fluoro and methoxy are at C3 and C4. |

| 4-Chloro-2-methoxyaniline | 29242-84-0 nih.gov | C₇H₈ClNO | Lacks the fluoro substituent; methoxy is at C2 and chloro at C4. |

Correlation between Molecular Structure and Synthetic Utility/Potential Applications

The unique substitution pattern of this compound makes it a valuable intermediate in organic synthesis, particularly for the construction of complex, biologically active molecules such as pharmaceuticals and agrochemicals. The substituents on the aniline ring not only direct further chemical transformations but can also be crucial for the biological activity of the final product.

The aniline functional group itself is a versatile handle for a variety of chemical reactions. It can be diazotized and converted into a wide range of other functional groups. It can also act as a nucleophile in the formation of amides, sulfonamides, and in nucleophilic aromatic substitution reactions.

The specific arrangement of chloro, fluoro, and methoxy groups provides a scaffold that is found in a number of patented chemical entities. For example, substituted anilines are key building blocks for quinazoline-based kinase inhibitors used in cancer therapy. google.com The aniline portion of the molecule often forms a crucial part of the pharmacophore that binds to the target enzyme. For instance, compounds like 4-(3-chloro-2-fluoroanilino)-7-methoxyquinazoline derivatives have been investigated as potent anti-tumor agents. google.com The chloro and fluoro substituents can enhance binding affinity through specific interactions within the protein's active site and can also improve metabolic stability and pharmacokinetic properties of the drug molecule. The methoxy group can also influence solubility and metabolic pathways.

Therefore, the molecular structure of this compound is directly correlated with its utility as a precursor for high-value, functional molecules, where each substituent plays a role in directing synthesis and imparting desired properties to the final product.

Q & A

Q. What are the optimal synthetic routes for 2-Chloro-4-fluoro-3-methoxyaniline, and how can reaction conditions be systematically optimized?

- Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution or Ullmann-type coupling reactions. Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity by stabilizing transition states .

- Catalyst/base optimization : Use K₂CO₃ or Cs₂CO₃ to deprotonate intermediates and promote substitution.

- Temperature control : Reactions often require heating (80–120°C) to achieve reasonable yields.

- Purification : Column chromatography or recrystallization (using ethanol/water mixtures) is critical for isolating high-purity product.

Systematic optimization via Design of Experiments (DoE) can identify ideal molar ratios and reaction times .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., methoxy at C3, chloro at C2). Fluorine coupling patterns in ¹⁹F NMR confirm regiochemistry .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula (C₇H₆ClFNO).

- HPLC-PDA : Purity >98% is achievable with C18 columns and acetonitrile/water gradients.

- Melting Point Analysis : Compare observed mp (e.g., 81–84°C) with literature to detect impurities .

Advanced Research Questions

Q. What mechanistic insights explain the electronic effects of substituents (Cl, F, OMe) on the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Electron-Withdrawing Effects : Chloro and fluoro groups deactivate the ring, directing electrophilic substitution to meta/para positions. Methoxy acts as an electron donor, competing for directing effects .

- Kinetic Studies : Monitor reaction rates under varying substituent combinations (e.g., replacing Cl with CF₃) to quantify electronic contributions .

- DFT Calculations : Simulate transition states to predict regioselectivity in Pd-catalyzed couplings .

Q. How does this compound’s stability vary under acidic, basic, or oxidative conditions, and what degradation pathways dominate?

- Methodological Answer :

- Stress Testing :

- Acidic Conditions (pH <2) : Protonation of the amine group leads to hydrolysis of the methoxy substituent, forming quinone intermediates .

- Oxidative Conditions (H₂O₂, UV light) : Degradation to chlorinated/fluorinated benzoquinones is observed via LC-MS .

- Stabilization Strategies : Use antioxidants (e.g., BHT) or buffer systems (pH 6–7) to minimize decomposition during storage .

Q. How should researchers address contradictions in reported biological activity data for derivatives of this compound?

- Methodological Answer :

- Meta-Analysis : Compare IC₅₀ values across studies, controlling for assay conditions (e.g., cell lines, incubation times) .

- Dose-Response Reproducibility : Validate results using orthogonal assays (e.g., fluorescence-based vs. radiometric assays) .

- Structural Confirmation : Re-synthesize disputed compounds and verify structures via X-ray crystallography to rule out isomer contamination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.